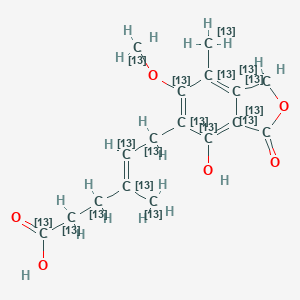

(E)-6-(4-hydroxy-6-(113C)methoxy-7-(113C)methyl-3-oxo-1H-2-benzofuran-5-yl)-4-(113C)methyl(1,2,3,4,5,6-13C6)hex-4-enoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(E)-6-(4-hydroxy-6-(113C)methoxy-7-(113C)methyl-3-oxo-1H-2-benzofuran-5-yl)-4-(113C)methylhex-4-enoic acid, commonly referred to as Mycophenolic Acid, is a complex organic compound with the molecular formula and a molar mass of 320.34 g/mol. It is characterized by a unique structure that includes a benzofuran moiety, hydroxyl and methoxy groups, and a hexenoic acid chain. This compound is notable for its pharmacological properties, particularly its role as an immunosuppressant in clinical settings.

Mycophenolic acid (MPA) is a medication used to suppress the immune system and prevent organ rejection after transplant surgery. It works by inhibiting the proliferation of T and B lymphocytes, which are immune system cells involved in the rejection process []. Mycophenolic acid 13C17 is an isotopically labeled version of MPA, where one of the carbon atoms in the molecule is replaced with a carbon-13 isotope.

Isotopic labeling is a technique used in scientific research to track the fate of a molecule within a biological system. In the case of mycophenolic acid 13C17, the carbon-13 isotope can be detected using specialized mass spectrometry techniques, allowing researchers to measure the concentration of the drug and its metabolites in tissues, blood, and other biological fluids [].

Here are some specific areas of scientific research where mycophenolic acid 13C17 might be applied:

- Pharmacokinetic studies: These studies investigate the absorption, distribution, metabolism, and excretion of a drug in the body. Mycophenolic acid 13C17 can be used to track the movement of MPA through the body and determine how quickly it is eliminated []. This information is important for optimizing drug dosing regimens and ensuring that patients receive effective therapeutic levels of the medication.

- Metabolism studies: MPA undergoes metabolism in the body, where it is broken down into smaller molecules. Mycophenolic acid 13C17 can be used to identify and quantify these metabolites, which may also have biological activity []. Understanding the metabolism of MPA is important for assessing its overall effectiveness and potential side effects.

- Drug interaction studies: MPA can interact with other medications, affecting their absorption, metabolism, or excretion. Mycophenolic acid 13C17 can be used to investigate these interactions and determine how different drugs might influence each other's blood levels and efficacy [].

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Acid-base reactions: The acidic proton of the carboxylic acid can participate in neutralization with bases.

These reactions are important for modifying the compound for synthesis of derivatives or in drug formulation processes.

Mycophenolic Acid exhibits significant biological activity, primarily as an immunosuppressant. Its mechanism involves the inhibition of inosine monophosphate dehydrogenase, which is crucial for the proliferation of lymphocytes. This action effectively suppresses the immune response, making it valuable in preventing organ transplant rejection and treating autoimmune diseases. Additionally, it has shown potential anticancer properties by inducing apoptosis in certain cancer cell lines.

The synthesis of Mycophenolic Acid can be achieved through several methods:

- Natural Extraction: It can be isolated from fungal sources such as Penicillium species.

- Chemical Synthesis: Various synthetic routes have been developed, including:

- Condensation Reactions: Combining appropriate precursors under acidic or basic conditions.

- Total Synthesis: Multi-step synthetic pathways that construct the molecule from simpler organic compounds.

Recent advancements focus on greener synthesis methods that minimize environmental impact while maximizing yield and purity.

Mycophenolic Acid is primarily used in medical applications due to its immunosuppressive properties. Key applications include:

- Organ Transplantation: Used to prevent rejection in kidney, heart, and liver transplants.

- Autoimmune Disorders: Employed in the treatment of conditions like lupus and rheumatoid arthritis.

- Cancer Therapy: Investigated for its potential role in cancer treatment due to its ability to inhibit cell proliferation.

Interaction studies involving Mycophenolic Acid have focused on its pharmacokinetics and pharmacodynamics when used with other medications. These studies assess:

- Drug Interactions: Evaluating how Mycophenolic Acid interacts with drugs such as corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs).

- Metabolic Pathways: Investigating how it affects liver enzymes involved in drug metabolism, which can influence the efficacy and safety profiles of co-administered medications.

Mycophenolic Acid shares structural similarities with several other compounds that also exhibit immunosuppressive or anticancer properties. Notable similar compounds include:

| Compound Name | Structure Type | Primary Use |

|---|---|---|

| Azathioprine | Purine analog | Immunosuppressant |

| Sirolimus | Macrolide | Immunosuppressant |

| Tacrolimus | Macrolide | Immunosuppressant |

| Leflunomide | Pyrimidine derivative | Immunosuppressant |

| Cyclophosphamide | Alkylating agent | Chemotherapy |

Uniqueness of Mycophenolic Acid

Mycophenolic Acid is unique due to its specific mechanism of action targeting lymphocyte proliferation through the inhibition of inosine monophosphate dehydrogenase, setting it apart from other immunosuppressants that may act through different pathways or mechanisms. Its selective action reduces the risk of broad immune suppression compared to other agents, making it a preferred choice in certain clinical settings.